molecular formula C32H57N11O8S B15173589 L-Methionyl-L-histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-serine CAS No. 918424-44-9

L-Methionyl-L-histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-serine

Cat. No.: B15173589
CAS No.: 918424-44-9
M. Wt: 755.9 g/mol
InChI Key: YCOFUBUBRPWQEF-NMTVEPIMSA-N
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Description

L-Methionyl-L-histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-serine is a synthetic hexapeptide featuring a modified ornithine residue (N~5~-(diaminomethylidene)). The peptide sequence includes methionine (N-terminal), histidine, isoleucine, modified ornithine, leucine, and serine (C-terminal).

Properties

CAS No.

918424-44-9

Molecular Formula

C32H57N11O8S

Molecular Weight

755.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C32H57N11O8S/c1-6-18(4)25(43-29(48)23(13-19-14-36-16-38-19)40-26(45)20(33)9-11-52-5)30(49)39-21(8-7-10-37-32(34)35)27(46)41-22(12-17(2)3)28(47)42-24(15-44)31(50)51/h14,16-18,20-25,44H,6-13,15,33H2,1-5H3,(H,36,38)(H,39,49)(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H,50,51)(H4,34,35,37)/t18-,20-,21-,22-,23-,24-,25-/m0/s1

InChI Key

YCOFUBUBRPWQEF-NMTVEPIMSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCSC)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCSC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionyl-L-histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, L-serine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-leucine, is activated and coupled to the deprotected amine group.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this peptide may be scaled up using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing the risk of human error. Additionally, high-performance liquid chromatography (HPLC) is often used to purify the final product, ensuring its quality and consistency.

Chemical Reactions Analysis

Types of Reactions

L-Methionyl-L-histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Mutagenesis reagents such as oligonucleotides and DNA polymerases are used for amino acid substitution.

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Peptides with altered amino acid sequences.

Scientific Research Applications

L-Methionyl-L-histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-serine has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and stability.

    Pharmacology: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurodegenerative disorders.

    Industrial Processes: Utilized in the development of enzyme inhibitors and as a substrate for enzymatic reactions.

Mechanism of Action

The mechanism of action of L-Methionyl-L-histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target, leading to various biological effects. For example, the peptide may inhibit enzyme activity by blocking the active site or alter receptor function by binding to the receptor’s ligand-binding domain.

Comparison with Similar Compounds

Structural Analogs

The most relevant structural analog is L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine (), which shares the modified ornithine residue but differs in sequence and terminal groups.

Key Differences:
Feature Target Compound Analog ()
Sequence Met-His-Ile-Orn(modified)-Leu-Ser Leu-Ser-Leu-Met-Pro-Orn(modified)-Leu
Terminal Groups N-terminal Met, C-terminal Ser N-terminal Leu, C-terminal Leu
Molecular Formula Estimated: C₃₁H₆₅N₁₁O₁₃S (hypothetical calculation*) C₃₇H₆₈N₁₀O₉S
Molecular Weight ~820–840 g/mol (estimated) 829.06 g/mol
Key Residues Histidine (imidazole side chain), Isoleucine (branched aliphatic) Proline (cyclic structure), Two Leucines (aliphatic)

*Hypothetical calculation based on summed residues minus water molecules from peptide bonds.

Functional and Structural Implications

Modified Ornithine: Both compounds feature N~5~-(diaminomethylidene)-ornithine, a non-canonical amino acid. This group mimics arginine’s guanidino moiety, likely enhancing electrostatic interactions with anions (e.g., phosphate groups) or metal ions (e.g., Zn²⁺, Fe³⁺) .

Sequence-Driven Properties :

  • Target Compound :

  • The histidine residue introduces an imidazole side chain (pKa ~6.0), enabling pH-dependent conformational changes or catalytic roles (e.g., proton shuttling).
  • Methionine at the N-terminal may influence redox sensitivity due to its thioether group.
    • Analog () :
  • Dual leucine residues may enhance hydrophobicity, favoring membrane interactions .

Synthetic Considerations :

  • highlights a high-yield (99% enantiomeric excess) synthesis route for L-histidine derivatives using the O’Donnell method. This methodology could be critical for incorporating enantiopure histidine into the target compound .
  • The analog in lacks histidine, possibly simplifying its synthesis by avoiding steps requiring chiral purity for imidazole-containing residues.

Pharmacokinetic and Bioactivity Predictions

Property Target Compound Analog ()
Solubility Moderate (Ser, His enhance hydrophilicity) Lower (abundance of Leu, Pro)
Stability Susceptible to oxidation (Met residue) Higher (lack of redox-sensitive residues)
Binding Affinity Potential for metal chelation (His, Orn) Likely stronger hydrophobic interactions (Leu)

Q & A

Basic: What analytical techniques are recommended for determining the primary structure of this peptide?

Methodological Answer:
The primary structure can be resolved using tandem mass spectrometry (MS/MS) for sequence determination, coupled with high-resolution liquid chromatography (HPLC) for purity assessment. For modified residues like N~5~-(diaminomethylidene)-L-ornithine, collision-induced dissociation (CID) in MS/MS helps identify non-standard functional groups. Nuclear magnetic resonance (NMR) spectroscopy, particularly 2D experiments (e.g., COSY, NOESY), is critical for resolving stereochemistry and backbone connectivity . Reference standards from databases like PubChem or EPA DSSTox should be used for cross-validation .

Advanced: How can conformational stability be experimentally assessed under varying pH and temperature conditions?

Methodological Answer:
Circular dichroism (CD) spectroscopy is optimal for monitoring secondary structural changes (e.g., α-helix to random coil transitions) under thermal or pH stress. Differential scanning calorimetry (DSC) quantifies thermodynamic stability (ΔG, Tm) in buffered solutions. For real-time aggregation analysis, dynamic light scattering (DLS) tracks particle size distribution. Stability studies should include control experiments with inert excipients (e.g., trehalose) to mitigate degradation pathways noted in safety data .

Basic: What strategies are effective in synthesizing peptides with multiple post-translational modifications (e.g., diaminomethylidene groups)?

Methodological Answer:
Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is standard. For the N~5~-(diaminomethylidene)-L-ornithine residue, orthogonal protection (e.g., Alloc for the amidine group) is required to prevent side reactions during coupling. Microwave-assisted synthesis improves yield for sterically hindered residues like L-isoleucine. Post-synthetic modifications should be validated via MALDI-TOF MS and Edman degradation .

Advanced: How can researchers resolve contradictions in bioactivity data across in vitro vs. in vivo models?

Methodological Answer:
Discrepancies often arise from differential protease susceptibility or cellular uptake efficiency. To address this:

  • Perform stability assays in serum-containing media to identify metabolic hotspots.
  • Use fluorescent or isotopic labeling (e.g., ^14^C-tagged methionine) to track in vivo distribution .
  • Apply molecular dynamics (MD) simulations to predict binding interactions with off-target receptors. Cross-reference with IARC/ACGIH guidelines for toxicity profiling .

Basic: What computational tools are suitable for predicting the peptide’s solubility and aggregation propensity?

Methodological Answer:
Tools like PEP-FOLD3 (for de novo structure prediction) and Aggrescan3D (for aggregation hotspots) are recommended. Solubility can be estimated via the CamSol method, which accounts for hydrophobicity and charge distribution. Experimental validation using nephelometry in phosphate-buffered saline (PBS) is critical, as computational models may overlook salt-bridge effects .

Advanced: How can the peptide’s interaction with metal ions (e.g., Zn²⁺) be characterized mechanistically?

Methodological Answer:
Isothermal titration calorimetry (ITC) quantifies binding stoichiometry and affinity (Kd). X-ray absorption spectroscopy (XAS) identifies coordination geometry, while ^1^H-^15^N HSQC NMR maps residue-specific perturbations upon metal binding. For redox-active metals (e.g., Cu²⁺), electron paramagnetic resonance (EPR) spectroscopy detects radical formation. Precedent studies on histidine-metal interactions in similar peptides should guide experimental design .

Basic: What are the best practices for ensuring batch-to-batch reproducibility in peptide synthesis?

Methodological Answer:

  • Standardize resin loading (0.2–0.4 mmol/g) and monitor coupling efficiency via Kaiser tests.
  • Use HPLC-MS for real-time purity checks after each synthesis cycle.
  • Implement lyophilization protocols with controlled ramp rates to prevent polymorphism. Document deviations using quality-by-design (QbD) frameworks, as outlined in NIST reference guidelines .

Advanced: How can researchers validate the biological activity of this peptide in receptor-binding assays?

Methodological Answer:
Surface plasmon resonance (SPR) provides kinetic data (k_on, k_off) for receptor-ligand interactions. For intracellular targets, use fluorescence polarization (FP) assays with FITC-labeled peptide. Cross-validate with CRISPR-edited cell lines (e.g., receptor knockout models) to confirm specificity. Dose-response curves should account for peptide degradation over time, as noted in stability profiles .

Basic: What safety precautions are critical when handling this peptide in laboratory settings?

Methodological Answer:
Wear nitrile gloves, closed-toe shoes, and ANSI-approved goggles to prevent dermal/ocular exposure. Use fume hoods for lyophilization to avoid inhalation of particulate matter. Store aliquots at -80°C under argon to prevent oxidation of methionine and histidine residues. Dispose of waste via incineration, adhering to IARC carcinogenicity classifications for related compounds .

Advanced: What strategies mitigate racemization during synthesis of sterically constrained residues (e.g., L-isoleucyl-L-ornithine junctions)?

Methodological Answer:

  • Employ low-temperature (0–4°C) coupling conditions with HATU/DIPEA activation.
  • Add anti-racemization agents (e.g., OxymaPure) to the SPPS resin.
  • Monitor enantiomeric excess (ee) via chiral HPLC with a Crownpak CR-I column. Racemization hotspots identified via ^13^C NMR should inform iterative synthesis optimization .

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